molecular formula C12H8BrN3 B1527368 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1247211-53-5

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Cat. No. B1527368
M. Wt: 274.12 g/mol
InChI Key: TVDHESBDWHZMJX-UHFFFAOYSA-N
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Description

“2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been studied for their biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar pyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyridine derivatives have been described in the Synthesis Analysis section. The reaction involves the formation of a chalcone from 4-bromo acetophenone and vetraldehyde, which is then used to prepare a new series of pyridine derivatives .

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their potential in inhibiting mild steel corrosion. Studies have shown that these compounds exhibit high inhibition performance, with certain derivatives achieving inhibition percentages of up to 90%. The compounds act as mixed-type inhibitors, with their effectiveness supported by various analytical techniques such as Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and computational approaches like Density Functional Theory (DFT) (Saady et al., 2021).

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of various imidazo[4,5-b]pyridine derivatives, including the transformation of these compounds into other chemical structures through different chemical reactions. For instance, the reaction of certain derivatives with triethylamine can lead to the formation of different compounds like indoles (Khalafy et al., 2002).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of imidazo[4,5-b]pyridine derivatives. For example, analysis of the crystal structure of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate revealed insights into the conformation and hydrogen bonding patterns of these molecules (Hjouji et al., 2016).

Pharmaceutical Research

In pharmaceutical research, imidazo[4,5-b]pyridine derivatives have been explored for their potential antimicrobial and anticancer activities. Certain compounds have shown promising antibacterial and antifungal activity, as well as anticancer activity against specific cancer cell lines (Shelke et al., 2017).

Organic Synthesis and Catalysis

These derivatives have been used in organic synthesis, demonstrating their role in facilitating various chemical reactions. For example, they have been used in palladium-catalyzed cascade reactions to create complex organic structures (Zhang et al., 2016).

Future Directions

The future directions for “2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine” and similar compounds could involve further studies on their antimicrobial properties . There is also potential for the development of new antimicrobial drugs due to the rapid growth in global antimicrobial resistance .

properties

IUPAC Name

2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDHESBDWHZMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Anandaraj, R Ramesh, JG Malecki - Journal of Organometallic Chemistry, 2023 - Elsevier
A sustainable synthetic method for the construction of substituted benzimidazoles via acceptorless dehydrogenative coupling of primary alcohols by palladium catalysts is reported. …
Number of citations: 3 www.sciencedirect.com
A Pennamuthiriyan, R Ramesh, JG Małecki - Available at SSRN 4213339 - papers.ssrn.com
Abstract: A sustainable synthetic method for the construction of substituted benzimidazoles via acceptorless dehydrogenative coupling of primary alcohols by palladium catalysts is …
Number of citations: 0 papers.ssrn.com

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